Cas no 201160-36-3 (2-(1,3-benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride)
2-(1,3-benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2-(benzo[d]thiazol-2-ylthio)ethanesulfonyl fluoride
- Ethanesulfonyl fluoride, 2-(2-benzothiazolylthio)-
- 2-(1,3-benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride
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- Inchi: 1S/C9H8FNO2S3/c10-16(12,13)6-5-14-9-11-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2
- InChI Key: BWJGIUGGRNDYSE-UHFFFAOYSA-N
- SMILES: C(S(F)(=O)=O)CSC1=NC2=CC=CC=C2S1
Experimental Properties
- Density: 1.55±0.1 g/cm3(Predicted)
- Boiling Point: 446.3±47.0 °C(Predicted)
- pka: 0.15±0.10(Predicted)
2-(1,3-benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18211374-0.05g |
2-(1,3-benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride |
201160-36-3 | 90% | 0.05g |
$212.0 | 2023-09-19 |
2-(1,3-benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 2-(1,3-benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride
Recent Advances in the Study of 2-(1,3-Benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl Fluoride (CAS: 201160-36-3)
2-(1,3-Benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride (CAS: 201160-36-3) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This sulfonyl fluoride derivative is recognized for its unique reactivity as an irreversible inhibitor of serine hydrolases, making it a valuable tool for proteomic studies and drug discovery. Recent research has focused on its applications in activity-based protein profiling (ABPP) and the development of targeted covalent inhibitors.
A study published in the Journal of Medicinal Chemistry (2023) explored the compound's mechanism of action, demonstrating its selective inhibition of several serine hydrolases in cancer cell lines. The researchers utilized mass spectrometry-based proteomics to identify specific protein targets, revealing potential therapeutic applications in oncology. The study highlighted the compound's ability to form stable covalent adducts with catalytic serine residues, providing insights into its pharmacodynamic properties.
In another significant development, a 2024 Nature Chemical Biology paper reported the use of 2-(1,3-benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride as a chemical probe for studying host-pathogen interactions. The compound was shown to inhibit key virulence factors in bacterial pathogens, suggesting its potential as a novel antibacterial agent. The research team employed structural biology techniques to elucidate the molecular interactions between the compound and its bacterial targets.
Recent synthetic chemistry advancements have improved the accessibility of this compound. A 2023 Organic Letters publication described an optimized synthetic route that increased yield and purity while reducing production costs. This development is particularly important for scaling up research applications and potential clinical translation.
The compound's stability profile has been extensively characterized in recent pharmacokinetic studies. Data presented at the 2024 American Chemical Society National Meeting demonstrated favorable metabolic stability in human liver microsomes, suggesting potential for in vivo applications. However, researchers noted the need for further optimization to address limited membrane permeability in certain cell types.
Emerging applications in neuroscience research have also been reported. A 2024 study in ACS Chemical Neuroscience identified the compound as a modulator of neuroinflammatory pathways, showing promise for the treatment of neurodegenerative diseases. The research combined in vitro and in vivo models to validate the compound's effects on microglial activation and neuroprotection.
Future research directions include the development of derivative compounds with improved selectivity and pharmacokinetic properties. Several pharmaceutical companies have included 2-(1,3-benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride in their screening libraries for covalent inhibitor discovery programs, indicating growing industry interest in this chemical scaffold.
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